Ambruticin

Antifungal Mechanism of Action Signal Transduction

Unlike polyenes or azoles, Ambruticin uniquely targets the fungal high-osmolarity glycerol (HOG) pathway by activating group III histidine kinase Hik1, causing lethal osmotic imbalance. This orally bioavailable polyketide is essential for HOG-pathway research, VS-series SAR studies, and in vivo models of coccidioidomycosis and histoplasmosis. No generic antifungal replicates its mechanism. Ensure experimental validity—select Ambruticin.

Molecular Formula C28H42O6
Molecular Weight 474.6 g/mol
CAS No. 58857-02-6
Cat. No. B1664839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbruticin
CAS58857-02-6
Synonymsambruticin
ambruticin, sodium salt
W7783
Molecular FormulaC28H42O6
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C
InChIInChI=1S/C28H42O6/c1-6-24-17(3)8-11-25(34-24)18(4)13-16(2)7-9-21-19(5)22(21)10-12-26-28(32)23(29)14-20(33-26)15-27(30)31/h7-10,12-13,16,19-26,28-29,32H,6,11,14-15H2,1-5H3,(H,30,31)/b9-7+,12-10+,18-13+
InChIKeyTYIXBSJXUFTELJ-DPSHAVHNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ambruticin (CAS 58857-02-6): A Cyclopropyl-Pyran Polyketide Antifungal with a Distinct Osmotic Stress Mechanism


Ambruticin (CAS 58857-02-6) is a cyclopropyl-pyran acid polyketide antibiotic produced by the myxobacterium Sorangium cellulosum, representing a structurally distinct class of antifungal agents [1]. Unlike polyenes that target ergosterol or azoles that inhibit lanosterol 14α-demethylase, ambruticin exerts its fungicidal effect by targeting the high-osmolarity glycerol (HOG) pathway through interaction with the group III histidine kinase Hik1, leading to uncontrolled glycerol accumulation, osmotic imbalance, and fungal cell death [2][3]. This unique mechanism, combined with its oral bioavailability and efficacy in murine models of invasive fungal disease, positions ambruticin as a valuable tool compound for investigating fungal osmoregulation and as a potential lead for antifungal drug development.

Why Ambruticin Cannot Be Substituted by Polyenes or Azoles in Fungal Osmotic Stress Research


Generic substitution of ambruticin with polyene (e.g., amphotericin B) or azole (e.g., fluconazole) antifungals is invalid for applications centered on fungal osmoregulation due to fundamentally divergent mechanisms of action. Ambruticin's activation of the HOG pathway via Hik1 histidine kinase is a mode of action not shared by polyenes or azoles, which respectively disrupt membrane integrity and ergosterol synthesis [1]. This mechanistic specificity is evidenced by the cross-resistance observed between ambruticin and other HOG-pathway agonists like fludioxonil, and the high-level resistance conferred by disruption of the group III histidine kinase gene AbNIK1 [2][3]. Consequently, studies investigating osmotic stress responses, HOG-pathway signaling, or the functional role of group III histidine kinases in fungi require ambruticin specifically; no generic alternative from other antifungal classes can replicate this pharmacological profile.

Quantitative Differentiation: Ambruticin Versus Comparators in Antifungal Assays and In Vivo Models


Mechanism of Action: HOG Pathway Activation vs. Ergosterol Binding

Ambruticin exerts its antifungal effect by activating the high-osmolarity glycerol (HOG) pathway via the group III histidine kinase Hik1, a mechanism distinct from the ergosterol-binding action of polyenes like amphotericin B [1]. In S. cerevisiae, strains expressing the Alternaria brassicicola NIK1 histidine kinase (AbNIK1p) became sensitive to ambruticin, whereas wild-type S. cerevisiae lacking this kinase are naturally resistant [2]. Conversely, disruption of the AbNIK1 gene in A. brassicicola conferred high-level resistance to ambruticin and the phenylpyrrole fludioxonil, confirming target specificity [3].

Antifungal Mechanism of Action Signal Transduction

In Vitro Antifungal Spectrum: Dimorphic Pathogen Potency Relative to Amphotericin B and Miconazole

Ambruticin demonstrated MIC values ranging from 0.049 to 0.39 μg/mL against Histoplasma capsulatum and Blastomyces dermatitidis, comparable to the gold standard amphotericin B [1]. Against Coccidioides immitis and Aspergillus fumigatus, ambruticin showed favorable activity relative to both amphotericin B and miconazole in a comparative study of 190 clinical fungal isolates [2]. However, against Candida and Torulopsis species, ambruticin was less potent than amphotericin B and 5-fluorocytosine, and against Sporothrix schenckii and dematiaceous fungi, miconazole was 3- to 74-fold more active [2].

Antifungal Susceptibility Dimorphic Fungi MIC

In Vivo Efficacy in Murine Pulmonary Aspergillosis: KOSN-2079 Analog vs. Vehicle

The ambruticin analog KOSN-2079, a derivative of ambruticin VS4, was tested in a murine model of invasive pulmonary aspergillosis. Oral administration of KOSN-2079 significantly reduced pulmonary fungal burdens and improved survival compared to vehicle-treated controls [1]. This in vivo proof-of-concept, achieved via oral dosing, contrasts with the requirement for parenteral administration of amphotericin B for systemic mycoses [2].

Invasive Aspergillosis In Vivo Efficacy Animal Model

Pharmacokinetics: Oral Bioavailability and Serum Half-Life vs. Amphotericin B

Ambruticin exhibits favorable oral pharmacokinetics in mice, with a single oral dose of 75 mg/kg achieving a peak serum concentration (Cmax) of 45 μg/mL within 1 hour and a serum elimination half-life (t1/2) of 3.1 hours [1]. Excretion occurs primarily via the biliary route [1]. In contrast, amphotericin B has negligible oral absorption and requires parenteral administration for systemic therapy, with a much longer terminal half-life of approximately 15 days due to extensive tissue binding [2].

Pharmacokinetics Oral Bioavailability Half-Life

Structural Complexity and Biosynthetic Novelty vs. Generic Polyketides

Ambruticin possesses a structurally exceptional scaffold containing ten stereogenic centers, a tetrahydropyran ring, a divinylcyclopropyl ring, and a dihydropyranyl ring, setting it apart from simpler polyketides and other antifungal natural products [1]. Its biosynthesis involves unusual enzymatic transformations, including a putative Favorskii rearrangement leading to carbon atom excision, a feature not found in typical polyketide synthase (PKS) pathways [2][3]. This biosynthetic novelty makes ambruticin a valuable tool for studying non-canonical PKS enzymology.

Natural Product Biosynthesis Polyketide

Optimal Use Cases for Ambruticin (CAS 58857-02-6) in Antifungal Discovery and Chemical Biology


Investigating Fungal Osmoregulation and HOG-Pathway Signaling

Ambruticin serves as a specific chemical probe for activating the high-osmolarity glycerol (HOG) pathway via group III histidine kinase Hik1. Researchers studying osmotic stress responses in filamentous fungi or validating the role of two-component signaling systems in fungal pathogenesis should select ambruticin over polyenes or azoles due to its unique mechanism of action, which is supported by genetic knockout and heterologous expression studies [1][2].

Oral Efficacy Studies in Murine Models of Dimorphic Fungal Infection

For in vivo efficacy studies in mice infected with Coccidioides immitis, Histoplasma capsulatum, or Blastomyces dermatitidis, ambruticin offers the advantage of oral administration, achieving therapeutic serum levels (Cmax 45 μg/mL at 1 h) [1]. This route avoids the need for parenteral dosing required by amphotericin B, simplifying experimental protocols and reducing animal stress in models of pulmonary coccidioidomycosis or histoplasmosis [2].

Chemical Biology Studies of Non-Canonical Polyketide Biosynthesis

The ambruticin biosynthetic pathway, characterized by a rare Favorskii rearrangement and carbon atom excision, provides a model system for studying unusual enzymatic transformations in modular type I polyketide synthases [1][2]. Ambruticin should be prioritized over simpler polyketides (e.g., erythromycin) for investigations into PKS-mediated cyclopropane formation, C-methylation by standalone methyltransferases, or post-PKS epoxidation-cyclization cascades [3].

Structure-Activity Relationship (SAR) Studies of VS-Series Ambruticin Analogs

The VS series (VS-1 to VS-5, VS-3 N-oxide) of ambruticins, which differ in C5 substitution (hydroxyl vs. amino vs. alkylated amino), provide a platform for SAR studies correlating specific structural modifications with antifungal potency [1]. Notably, alkylation of the amine group in VS-4/VS-5 retains activity, while amide formation abolishes it, offering clear design principles for analog development [2]. Researchers seeking to optimize oral antifungals targeting dimorphic pathogens should utilize the VS-series scaffold rather than unrelated chemical classes.

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